JNJ-64619178 (Onametostat) is a potent, selective, small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). [, , , ] PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA repair. [, ] JNJ-64619178 acts by binding to the S-adenosylmethionine (SAM) binding pocket of PRMT5, thereby inhibiting its enzymatic activity. [, ] This inhibition leads to a decrease in symmetric dimethylarginine (SDMA) levels, disrupting downstream cellular processes. [, ]
JNJ-64619178 is a selective and potent inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in the methylation of arginine residues on various proteins, influencing numerous cellular processes including gene expression, signal transduction, and splicing. This compound is currently under investigation for its therapeutic potential in treating advanced malignant solid tumors and non-Hodgkin lymphomas. The primary focus of clinical studies has been to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with treatment-refractory cancers .
JNJ-64619178 was developed as part of a broader effort to target PRMT5 for cancer therapy. It belongs to a class of small-molecule inhibitors specifically designed to disrupt the enzymatic activity of PRMT5, which has been implicated in oncogenesis due to its role in regulating the expression of oncogenes and tumor suppressor genes . The compound's development is supported by various studies that explore its binding affinity, mechanism of action, and potential clinical applications .
The synthesis of JNJ-64619178 involves several chemical reactions that utilize advanced organic synthesis techniques. Key methods include:
These methods highlight the compound's complex synthetic pathway, emphasizing the need for precision in each step to achieve the target molecular structure.
The molecular structure of JNJ-64619178 is characterized by its unique arrangement that allows for effective binding to the active site of PRMT5. The compound's structure includes:
Crystallographic studies have provided detailed insights into the binding interactions between JNJ-64619178 and PRMT5, revealing critical contacts that stabilize the inhibitor-enzyme complex . The refined structure has been deposited in the Protein Data Bank under accession code PDB=6RLQ.
JNJ-64619178 undergoes specific chemical reactions that facilitate its function as an inhibitor. These include:
These reactions underscore the compound's potential effectiveness in disrupting PRMT5-mediated signaling pathways relevant in cancer biology.
The mechanism by which JNJ-64619178 exerts its effects involves several key processes:
These mechanisms illustrate how JNJ-64619178 can disrupt cancer cell proliferation through targeted inhibition of a critical regulatory enzyme.
JNJ-64619178 possesses several notable physical and chemical properties:
These properties are crucial for determining appropriate dosing regimens and formulation strategies for clinical use.
JNJ-64619178 is primarily being explored for its applications in oncology. Its potential uses include:
The ongoing research into JNJ-64619178 aims to better understand its therapeutic window, optimal dosing strategies, and potential biomarkers for patient selection in future clinical trials .
Protein arginine methyltransferase 5 (PRMT5) is the primary type II enzyme responsible for symmetric dimethylarginine (sDMA) post-translational modifications on both histone and non-histone proteins. As a key epigenetic regulator, PRMT5 catalyzes methylation of histone H4 (H4R3me2s) and histone H3 (H3R8me2s), leading to transcriptional repression of tumor suppressor genes such as RB1, ST7, and NM23 [7]. Non-histone substrates include critical proteins involved in RNA processing (e.g., spliceosome components Sm proteins), DNA repair (e.g., p53), and signal transduction (e.g., PI3K, E2F-1) [5] [6]. This multifaceted role positions PRMT5 as a master regulator of cellular processes central to oncogenesis—including proliferation, differentiation, and apoptosis evasion.
PRMT5 is frequently dysregulated in human malignancies. Overexpression occurs in 60-70% of solid tumors (e.g., non-small cell lung cancer (NSCLC), breast cancer, glioblastoma) and hematological malignancies (e.g., lymphomas, acute myeloid leukemia), where it correlates with advanced disease stage and poor prognosis [4] [7]. Mechanistically, PRMT5 supports oncogenesis by:
Table 1: Key PRMT5 Substrates and Oncogenic Functions
Substrate Category | Specific Targets | Biological Consequence | Cancer Link |
---|---|---|---|
Histones | H3R8, H4R3 | Transcriptional repression | Tumor suppressor silencing |
Spliceosome factors | Sm proteins, FUS | Splicing fidelity | Genomic instability |
Transcription factors | p53, E2F-1 | Altered transactivation potential | Cell cycle dysregulation |
Signaling kinases | PI3K, EGFR | Enhanced pathway activation | Metastasis and invasion |
The therapeutic targeting of PRMT5 exploits two key vulnerabilities in cancer biology: synthetic lethality and splicing addiction.
MTAP-Deletion Vulnerability: Approximately 15% of cancers harbor co-deletion of the MTAP (methylthioadenosine phosphorylase) and CDKN2A genes. MTAP loss causes accumulation of methylthioadenosine (MTA), a natural PRMT5 inhibitor that binds the S-adenosylmethionine (SAM) pocket. This partially inactivates PRMT5, making cancer cells hyper-dependent on residual PRMT5 activity. Pharmacological inhibition exacerbates this vulnerability, sparing MTAP-wild-type cells [9]. Tumors with this deletion include glioblastoma (∼60%), pancreatic adenocarcinoma (∼35%), and NSCLC (∼20%) (Table 2).
Splicing Dysfunction in SF3B1-Mutant Cancers: Mutations in splicing factors (e.g., SF3B1, U2AF1) occur in >50% of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). These tumors exhibit heightened sensitivity to PRMT5 inhibition due to pre-existing spliceosome instability [5] [6].
Resistance Mitigation: PRMT5 inhibition overcomes resistance to targeted therapies. In estrogen receptor-positive (ER+) breast cancers resistant to CDK4/6 inhibitors (e.g., palbociclib), RB1 loss confers dependency on PRMT5 for G1/S transition via FUS-mediated RNA Pol II regulation [2].
Table 2: Biomarker-Guided Indications for PRMT5 Inhibitors
Biomarker | Tumor Types | Prevalence | Therapeutic Rationale |
---|---|---|---|
MTAP deletion | Glioblastoma, NSCLC, Pancreatic adenocarcinoma | 20-60% | Synthetic lethality with PRMT5 inhibition |
Splicing factor mutations | MDS, AML, CMML | 40-60% | Splicing addiction |
RB1 loss | ER+ breast cancer, SCLC | 10-30% | Cell cycle dysregulation rescue |
Early PRMT5 inhibitors faced significant challenges due to on-target hematological toxicity and insufficient therapeutic windows. First-generation inhibitors (e.g., GSK3326595, PF-06939999) were SAM-competitive and non-selective, causing dose-limiting thrombocytopenia and anemia in clinical trials [4]. Despite preliminary activity in subsets of NHL and adenoid cystic carcinoma (ACC), development of several candidates (e.g., PF-06939999) was terminated due to strategic decisions rather than efficacy [4].
JNJ-64619178 (Onametostat) emerged as a next-generation inhibitor addressing these limitations through unique pharmacological properties:
Table 3: Evolution of PRMT5 Inhibitors
Inhibitor Generation | Representative Agents | Key Features | Clinical Limitations |
---|---|---|---|
First-generation | GSK3326595, PF-06939999 | SAM-competitive; reversible binding | Hematological toxicity; narrow window |
Second-generation | JNJ-64619178 | SAM/substrate-competitive; pseudoirreversible | Manageable thrombocytopenia |
Structural Advancements in JNJ-64619178 | |||
Pharmacophore | Spiro bisamine core | Optimized SAM mimicry | Enhanced target residence time |
Binding kinetics | k~3~ = 4.7 × 10^−4^ s^−1^ | Slow isomerization to EI* complex | Sustained sDMA suppression |
Preclinical studies demonstrated JNJ-64619178’s broad antitumor activity:
These advancements positioned JNJ-64619178 as a leading clinical candidate, entering phase I trials for advanced solid tumors, NHL, and lower-risk MDS (NCT03573310) [1].
Table 4: Nomenclature of JNJ-64619178
Identifier Type | Name |
---|---|
IUPAC Name | (1S,2R,3S,5R)-3-(2-(2-amino-3-bromoquinolin-8-yl)ethyl)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
Synonyms | Onametostat; JNJ64619178 |
CAS Registry | 2086772-26-9 (parent) |
Molecular Formula | C~22~H~23~BrN~6~O~2~ |
Molecular Weight | 483.36 g/mol (parent) |
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